molecular formula C16H10N2OS B5035321 2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate

2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate

Cat. No.: B5035321
M. Wt: 278.3 g/mol
InChI Key: GNLXQKPAIXQWRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of enzymes involved in cell growth and proliferation. It may also interact with cellular membranes, leading to changes in membrane fluidity and permeability.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce oxidative stress in cells, leading to the production of reactive oxygen species. It has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis. In addition, it has been found to affect the levels of various neurotransmitters in the brain, leading to changes in behavior and cognition.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate in lab experiments is its versatility. The compound can be easily synthesized and modified to suit specific experimental needs. It also exhibits potent biological activity, making it a useful tool for studying various biological processes. However, one of the limitations of using the compound is its potential toxicity. Careful dosing and handling are required to avoid adverse effects.

Future Directions

There are several future directions for research on 2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate. One area of interest is the development of novel derivatives with improved biological activity and reduced toxicity. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Furthermore, the compound's effects on the immune system and its potential as an immunomodulatory agent warrant further investigation. Finally, the use of this compound as a tool for studying cellular signaling pathways and gene expression regulation is an area of ongoing research.

Synthesis Methods

The synthesis of 2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate involves the reaction of 2-phenyl-1,3-thiazole-4-carbaldehyde with phthalhydrazide in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate has been studied extensively for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties. The compound has been tested against various bacterial and fungal strains, and has shown promising results in inhibiting their growth. In addition, it has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Furthermore, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Properties

IUPAC Name

2-phenyl-[1,3]thiazolo[2,3-a]phthalazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2OS/c19-15-14(11-6-2-1-3-7-11)20-16-13-9-5-4-8-12(13)10-17-18(15)16/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLXQKPAIXQWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=S=C3C4=CC=CC=C4C=NN3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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